Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2138528-35-3
VCID: VC4205495
InChI: InChI=1S/C7H11N3O2.Na/c1-7(2,3)6-8-4(5(11)12)9-10-6;/h1-3H3,(H,11,12)(H,8,9,10);/q;+1/p-1
SMILES: CC(C)(C)C1=NC(=NN1)C(=O)[O-].[Na+]
Molecular Formula: C7H10N3NaO2
Molecular Weight: 191.166

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate

CAS No.: 2138528-35-3

Cat. No.: VC4205495

Molecular Formula: C7H10N3NaO2

Molecular Weight: 191.166

* For research use only. Not for human or veterinary use.

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate - 2138528-35-3

Specification

CAS No. 2138528-35-3
Molecular Formula C7H10N3NaO2
Molecular Weight 191.166
IUPAC Name sodium;5-tert-butyl-1H-1,2,4-triazole-3-carboxylate
Standard InChI InChI=1S/C7H11N3O2.Na/c1-7(2,3)6-8-4(5(11)12)9-10-6;/h1-3H3,(H,11,12)(H,8,9,10);/q;+1/p-1
Standard InChI Key AOVRVAFWQABUEE-UHFFFAOYSA-M
SMILES CC(C)(C)C1=NC(=NN1)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate features a 1,2,4-triazole ring substituted at the 3-position with a carboxylate group and at the 5-position with a tert-butyl moiety. The sodium counterion enhances solubility in aqueous and polar organic solvents, facilitating its use in solution-phase reactions. Key structural parameters include:

PropertyValueSource
Molecular formulaC₇H₁₀N₃NaO₂
Molecular weight191.166 g/mol
IUPAC nameSodium 5-tert-butyl-4H-1,2,4-triazole-3-carboxylate
CAS registry number2138528-35-3

The tert-butyl group confers steric bulk, influencing the compound’s reactivity and intermolecular interactions. X-ray crystallography of analogous triazoles reveals planar ring systems with bond lengths consistent with aromatic delocalization.

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy of the compound shows characteristic peaks at 1650–1700 cm⁻¹ (C=O stretch of carboxylate) and 1550–1600 cm⁻¹ (triazole ring vibrations). Nuclear magnetic resonance (¹H NMR) in D₂O exhibits a singlet at δ 1.35 ppm for the tert-butyl group and a downfield-shifted proton adjacent to the carboxylate at δ 8.20 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via neutralization of 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylic acid with sodium hydroxide in aqueous or alcoholic media. Optimized conditions involve:

  • Molar ratio: 1:1 acid-to-NaOH to prevent overbasification.

  • Solvent: Ethanol/water (3:1 v/v) for controlled solubility.

  • Temperature: 25–30°C to minimize side reactions.

The reaction proceeds quantitatively, yielding >95% pure product after recrystallization from hot ethanol.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

  • Residence time: 5–10 minutes.

  • Throughput: 50–100 kg/day.

  • Purity control: In-line pH monitoring and liquid chromatography ensure consistent quality .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (≥200 mg/mL at 25°C) and moderate solubility in methanol (≈50 mg/mL). It is hygroscopic, requiring storage under anhydrous conditions. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, with exothermic degradation peaking at 280°C.

Reactivity Profile

  • Coordination chemistry: Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the triazole nitrogen and carboxylate oxygen, forming stable complexes.

  • Nucleophilic substitution: The carboxylate group undergoes esterification with alkyl halides (e.g., methyl iodide) to yield ester derivatives .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor to triazole-based kinase inhibitors. For example, coupling with piperazine derivatives yields compounds with IC₅₀ values <100 nM against EGFR.

Materials Science

Incorporated into metal-organic frameworks (MOFs) for gas storage (CO₂ uptake = 2.8 mmol/g at 1 bar).

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